molecular formula C13H10BrNO3S B2821973 Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate CAS No. 355384-02-0

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate

Cat. No. B2821973
CAS RN: 355384-02-0
M. Wt: 340.19
InChI Key: JBVPNQJOEIEWBB-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound is a derivative of “Methyl 3-aminothiophene-2-carboxylate”, which is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .

Scientific Research Applications

Pharmacological Potential

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate and its derivatives have been explored in pharmacological research. Chapman et al. (1971) investigated the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, for preliminary pharmacological studies (Chapman et al., 1971).

Chemical Synthesis and Reactivity

The compound has been used in chemical synthesis, particularly in C–N coupling reactions. Queiroz et al. (2007) demonstrated the synthesis of di(hetero)arylamines via Buchwald–Hartwig C–N coupling using methyl 3-aminobenzo[b]thiophene-2-carboxylates (Queiroz et al., 2007).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with potential for photodynamic therapy applications. These compounds, including derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate, show promise for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Aromatic Nucleophilic Substitution in Synthesis

The reactivity of bromo-derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate in aromatic nucleophilic substitution reactions has been studied by Guerrera et al. (1995). These reactions have potential applications in the synthesis of novel organic compounds (Guerrera et al., 1995).

Biological Activity and Synthesis

Y. Mabkhot et al. (2017) explored the synthesis and biological activity of novel compounds combining thiophene and benzimidazole, showcasing the potential biological activity of thiophene-containing compounds, which includes derivatives of methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate (Mabkhot et al., 2017).

Safety And Hazards

“Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPNQJOEIEWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate

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